(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “(4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a synthetic organic molecule It contains multiple functional groups, including bromine, nitro, hydrazine, thiazole, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the introduction of bromine and nitro groups, and the formation of the hydrazone linkage. Typical reaction conditions might include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Bromine and Nitro Groups: Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while nitration can be achieved using a mixture of nitric and sulfuric acids.
Formation of Hydrazone Linkage: This involves the reaction of a hydrazine derivative with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The hydrazone linkage can undergo hydrolysis to yield the corresponding hydrazine and carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Amino derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly if they exhibit activity against specific biological targets.
Industry
In the industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Comparing it with similar compounds can highlight differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C19H12Br2N6O3S |
---|---|
Molecular Weight |
564.2 g/mol |
IUPAC Name |
4-[(2-bromo-4-nitrophenyl)diazenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H12Br2N6O3S/c1-10-17(24-23-15-7-6-13(27(29)30)8-14(15)21)18(28)26(25-10)19-22-16(9-31-19)11-2-4-12(20)5-3-11/h2-9,25H,1H3 |
InChI Key |
CFBVTWQKVYCNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
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